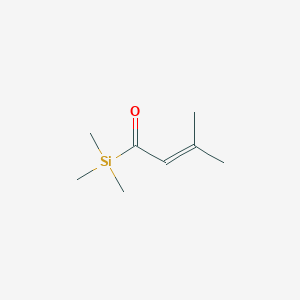
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is an organosilicon compound with the molecular formula C8H16OSi. This compound is characterized by the presence of a silane group bonded to a 3-methyl-1-oxo-2-butenyl moiety. Organosilicon compounds like this one are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- typically involves the reaction of trimethylsilane with a suitable precursor containing the 3-methyl-1-oxo-2-butenyl group. One common method involves the hydrosilylation reaction, where an alkene or alkyne precursor reacts with trimethylsilane in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is often carried out in large-scale reactors equipped with advanced control systems to ensure optimal reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce various silane derivatives .
Scientific Research Applications
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological studies.
Mechanism of Action
The mechanism of action of Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- involves its interaction with various molecular targets and pathways. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in coatings and adhesives .
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl[1-methyl-2-oxo-2-(trimethylsilyl)ethoxy]-, ®-: This compound has a similar structure but with different functional groups.
Trimethylsilylacetylene: Another organosilicon compound with a different alkyl group attached to the silane.
Uniqueness
Silane, trimethyl(3-methyl-1-oxo-2-butenyl)- is unique due to its specific combination of the silane group and the 3-methyl-1-oxo-2-butenyl moiety. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Properties
CAS No. |
73452-05-8 |
|---|---|
Molecular Formula |
C8H16OSi |
Molecular Weight |
156.30 g/mol |
IUPAC Name |
3-methyl-1-trimethylsilylbut-2-en-1-one |
InChI |
InChI=1S/C8H16OSi/c1-7(2)6-8(9)10(3,4)5/h6H,1-5H3 |
InChI Key |
UWVNTEMDHYAOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
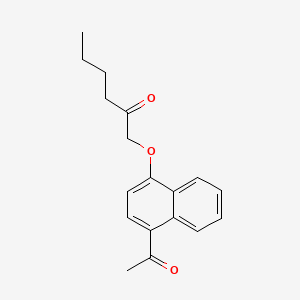
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)
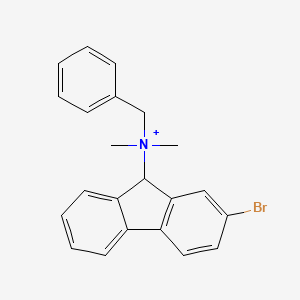


![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
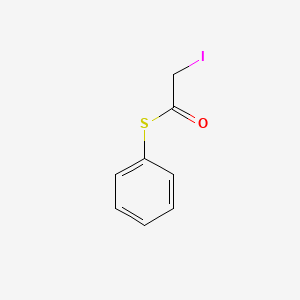
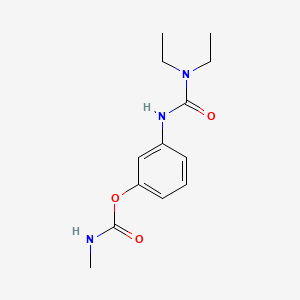
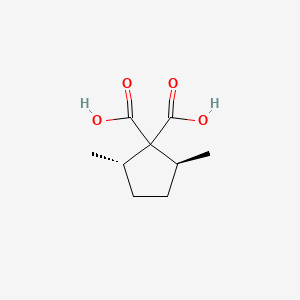
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
